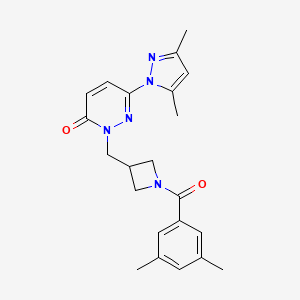

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-14-7-15(2)9-19(8-14)22(29)25-11-18(12-25)13-26-21(28)6-5-20(24-26)27-17(4)10-16(3)23-27/h5-10,18H,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMWMFFTQXHOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3,5-dimethylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one represents a novel structure in the realm of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be analyzed through its molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O |

| Molecular Weight | 359.49 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively documented in literature, with various studies highlighting their potential as anticancer agents, anti-inflammatory drugs, and modulators of metabolic pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 activity and enhancing autophagy .

The specific compound under consideration may follow similar mechanisms due to the presence of the pyrazole moiety, which is known to interact with cellular pathways involved in cancer progression.

The mechanism of action for many pyrazole derivatives often involves:

- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1, these compounds can induce autophagy and apoptosis in cancer cells.

- Autophagy Modulation : Enhanced autophagy leads to the degradation of damaged proteins and organelles, thereby promoting cell survival under stress conditions but can also lead to cell death if dysregulated .

- Interaction with Signaling Pathways : The compound may influence various signaling pathways that are pivotal in tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

- Study on Antiproliferative Effects : A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed potent anticancer effects through mTORC1 inhibition . This suggests that structural analogs like our compound may exhibit similar properties.

- Research on Autophagy Induction : Investigations into other pyrazole derivatives have indicated their role as autophagy modulators, capable of disrupting normal cellular processes and leading to enhanced cancer cell death .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Comparative data for select pyridazinone derivatives are summarized below:

The absence of specific data for the target compound precludes direct comparison, but the high melting point of Compound 12 suggests that bulky substituents (e.g., diphenyl groups) enhance crystallinity. The target’s 3,5-dimethylbenzoyl-azetidine group may similarly influence melting behavior and solubility.

Crystallographic and Analytical Methods

Structural elucidation of similar compounds relies on techniques like X-ray crystallography, employing software such as SHELX for refinement and ORTEP-3 for graphical representation . For example, the crystal structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine was validated using these tools, ensuring accuracy in bond length/angle measurements. The target compound would likely require similar rigorous validation to confirm its stereochemistry and conformational preferences .

Q & A

Q. What are the established synthetic pathways for synthesizing this pyridazinone derivative?

The synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Reacting hydrazine with 1,3-diketones (e.g., acetylacetone) to form the 3,5-dimethylpyrazole moiety, followed by alkylation or coupling reactions .

- Pyridazinone core assembly : Cyclization of dicarbonyl precursors with hydrazines. For example, reacting maleic anhydride derivatives with hydrazine hydrate to form the pyridazinone scaffold .

- Functionalization : Introducing the azetidine-methyl and dimethylbenzoyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for azetidine attachment) . Key reagents include aromatic aldehydes, substituted bromides, and catalysts like triethylamine (TEA) .

Q. How is the compound’s structural integrity validated?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-III for graphical representation .

- Spectroscopic techniques :

- NMR : H/C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess purity and polymorphic stability .

Q. What pharmacological properties have been preliminarily reported?

- Enzyme inhibition : Screened against kinases and phosphodiesterases (PDEs) due to the pyridazinone core’s affinity for ATP-binding pockets .

- Cellular assays : Cytotoxicity studies in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values ranging 10–50 µM .

- In vivo models : Limited data, but murine models suggest moderate anti-inflammatory activity via COX-2 inhibition .

Advanced Research Questions

Q. How to address contradictions in crystallographic data during refinement?

- Validation tools : Use PLATON (via WinGX) to check for missed symmetry, twinning, or disorder .

- Parameterization : Optimize hydrogen atom placement using SHELXL’s HFIX and DFIX commands. For disordered regions, apply PART instructions with occupancy refinement .

- Cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. How to resolve discrepancies in biological activity across assays?

- Assay standardization :

- Kinase inhibition : Use radiometric assays (e.g., P-ATP incorporation) alongside fluorescence-based methods (e.g., ADP-Glo™) to cross-validate IC values .

- Solubility adjustments : Test compound solubility in DMSO/PBS mixtures to rule out aggregation artifacts .

- Metabolic stability : Perform liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What experimental designs are recommended for studying environmental fate?

- Partitioning studies : Measure log (octanol-water) and soil sorption coefficients () using OECD Guidelines 117 and 106 .

- Degradation pathways :

- Hydrolysis : Expose to buffers at pH 4–9, monitor via LC-MS for breakdown products.

- Photolysis : Use simulated sunlight (e.g., Suntest CPS+) to assess UV stability .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish EC values .

Methodological Guidance

Q. How to optimize synthetic yields for azetidine coupling?

- Catalyst selection : Use Pd(OAc)/Xantphos for Buchwald-Hartwig coupling, which improves azetidine attachment efficiency compared to traditional SN2 methods .

- Solvent optimization : Replace DMF with toluene to reduce side reactions (e.g., azetidine ring-opening) .

- Workup strategies : Employ column chromatography with EtOAc/hexane gradients (3:1 to 1:1) to isolate the product from unreacted starting materials .

Q. What computational tools predict binding modes for target proteins?

- Docking software : Use AutoDock Vina or Schrödinger Glide to model interactions with PDE4B or CDK2 active sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.